Pioglitazone-d4 N-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₅H₂₄D₄N₂O₉S |
|---|---|
Molecular Weight |
536.59 |
Synonyms |
1-Deoxy-1-[5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-dioxo-3-thiazolidinyl] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Chemical Properties :
- Molecular Formula : C₂₅H₂₄D₄N₂O₉S (as per ).
- Molecular Weight : 536.59 g/mol ().
- CAS Registry Number: Not explicitly listed in the evidence, but catalog numbers (e.g., PA STI 073800) are provided by suppliers like Pharmaffiliates .
The deuterium labeling minimizes interference from endogenous metabolites in analytical assays, improving sensitivity and accuracy in quantifying pioglitazone and its metabolites in biological matrices .
Comparison with Similar Compounds
Structural Analogues: N-β-D-Glucuronides
Pioglitazone-d4 N-β-D-Glucuronide belongs to a broader class of N-glucuronidated drug metabolites. Below is a comparative analysis with structurally or functionally related compounds:
Key Differences :
- Deuterium Labeling: this compound is unique in its deuterium substitution, which distinguishes it from non-deuterated analogs like Tamoxifen N-β-D-Glucuronide. This labeling reduces metabolic interference and improves analytical precision .
- Functional Role: Unlike 4-Nitrophenyl-β-D-Glucuronide (a synthetic enzyme substrate), this compound serves as a diagnostic tool for drug metabolism studies rather than enzymatic activity assays .
Isomeric Glucuronides: O- vs. N-Linkage
Glucuronidation can occur at oxygen (O-) or nitrogen (N-) atoms, leading to isomeric metabolites with distinct physicochemical properties. Examples include:
Pioglitazone-specific Notes:
- Pioglitazone N-β-D-Glucuronide exists as a mixture of diastereomers (), whereas the deuterated version (Pioglitazone-d4) is synthesized as a single isomer for standardized quantification .
- Unlike O-glucuronides (e.g., Quercetin-3-O-β-D-glucuronide in ), N-glucuronides like Pioglitazone-d4 are less prone to acidic hydrolysis, enhancing stability in biological samples .
Pharmacokinetic and Metabolic Behavior
This compound is a major metabolite of pioglitazone, reflecting its role in phase II metabolism. Comparative pharmacokinetic
Insights :
- The deuterium in this compound may slightly alter its metabolic stability compared to non-deuterated pioglitazone glucuronide, though specific data are absent in the evidence.
- Unlike quercetin glucuronides, which exhibit low bioavailability due to rapid excretion, pioglitazone glucuronides likely undergo enterohepatic recirculation, prolonging systemic exposure .
Preparation Methods
Enzymatic Glucuronidation of Deuterated Pioglitazone
The glucuronidation of Pioglitazone-d4 employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, typically derived from human liver microsomes or recombinant systems. Frontiers in Pharmacology details a protocol where deuterated pioglitazone (64 μg/mL) is incubated with UDP-glucuronic acid (UDPGA) and alamethicin-activated microsomes at 37°C for 4–6 hours. The reaction pH is maintained at 7.4 using Tris-HCl buffer, optimizing UGT1A9 and UGT2B7 activity. After incubation, the mixture is quenched with ice-cold acetonitrile containing 0.1% formic acid, centrifuged, and the supernatant analyzed via LC-MS/MS.
Key parameters influencing glucuronidation efficiency include:
-
Enzyme Source : Recombinant UGT1A1 exhibits 30% higher activity compared to liver microsomes .
-
Co-Factor Concentration : UDPGA at 5 mM maximizes conjugation yield (85–90%) .
-
Deuterium Effects : Isotopic substitution slightly reduces reaction rates (10–15% slower than non-deuterated pioglitazone) due to kinetic isotope effects on enzyme binding .
Purification and Isolation of Pioglitazone-d4 N-β-D-Glucuronide
Purification of the glucuronidated product involves multi-step chromatography. As described in US20070078170A1 , crude reaction mixtures are first subjected to solid-phase extraction (SPE) using C18 cartridges, eluting with a gradient of methanol (30–70%) in 0.1% ammonium formate. Further purification via preparative HPLC (XBridge C18 column, 5 μm, 150 × 19 mm) with a water-acetonitrile mobile phase (0.1% formic acid) yields >95% pure this compound.
Table 1: Optimized HPLC Conditions for Purification
| Parameter | Specification |
|---|---|
| Column | XBridge C18, 5 μm, 150 × 19 mm |
| Mobile Phase | Water (0.1% FA) : Acetonitrile (0.1% FA) |
| Gradient | 30% → 70% B over 25 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Recovery Yield | 78–82% |
Analytical Characterization and Quality Control
Final product validation requires a combination of spectroscopic and chromatographic techniques:
-
LC-HRMS : Accurate mass measurement (m/z 536.6012 [M+H]⁺) confirms molecular formula C₂₅H₂₄D₄N₂O₉S .
-
NMR Spectroscopy : ¹H NMR (600 MHz, DMSO-d6) shows absence of protons at δ 7.2–8.1 (pyridine-H), replaced by deuterium signals.
-
XRD Analysis : Diffractograms match the β-D-glucuronide polymorph (20θ = 12.4°, 18.7°, 24.1°) .
Stability studies under ICH guidelines (25°C/60% RH) indicate the compound remains stable for 24 months when stored in amber vials at -20°C .
Q & A
How can Pioglitazone-d4 N-β-D-Glucuronide be identified and quantified in biological matrices?
Basic Research Question
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. Key parameters include:
- Molecular weight : 536.59 g/mol (C25H24D4N2O9S), confirmed via high-resolution MS .
- Isotopic labeling : The deuterium (d4) label reduces interference from endogenous metabolites, improving specificity .
- Chromatographic separation : Use reverse-phase C18 columns with mobile phases optimized for polar glucuronides (e.g., acetonitrile/0.1% formic acid) .
Table 1 : Key Analytical Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C25H24D4N2O9S | |
| Retention Time (LC) | ~6.8 min (C18 column) | |
| MS/MS Transition | m/z 537.3 → 357.1 (quantitative ion) |
What synthetic strategies are employed to prepare this compound?
Basic Research Question
Methodological Answer :
Two primary approaches are used:
Enzymatic glucuronidation : Incubate Pioglitazone-d4 with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9) in liver microsomes. Monitor reaction progress via LC-MS .
Chemical synthesis :
- Step 1 : Deuterate Pioglitazone at specific positions (e.g., aromatic rings) using deuterated reagents .
- Step 2 : Conjugate the deuterated parent compound with activated glucuronic acid (e.g., using imidazole-activated UDP-glucuronic acid) .
Critical Consideration : Optimize reaction pH (7.4–8.0) to stabilize the glucuronide bond .
How can β-glucuronidase assays be optimized for studying this compound hydrolysis?
Basic Research Question
Methodological Answer :
- Substrate preparation : Dissolve this compound in PBS (pH 6.8) to mimic physiological conditions .
- Enzyme source : Use bacterial β-glucuronidase (e.g., E. coli), which has higher activity than mammalian isoforms .
- Kinetic analysis : Monitor hydrolysis via UV-Vis (λ = 405 nm for nitrophenyl derivatives) or LC-MS. Include controls with 4-Nitrophenyl-β-D-glucuronide for validation .
What metabolic pathways and enzymes interact with this compound?
Advanced Research Question
Methodological Answer :
- Phase II metabolism : Primarily mediated by UGT1A1 and UGT1A3, confirmed via recombinant enzyme assays .
- Enterohepatic recirculation : Hydrolysis by gut microbiota β-glucuronidase reactivates the parent compound, requiring fecal enzyme activity assays .
- Competitive inhibition : Co-incubate with other glucuronides (e.g., Tamoxifen N-β-D-Glucuronide) to assess substrate specificity .
Table 2 : Enzyme Interaction Data
| Enzyme | Activity (nmol/min/mg) | Inhibition by 4-NPG* | Reference |
|---|---|---|---|
| UGT1A1 | 12.3 ± 1.2 | 85% at 100 µM | |
| E. coli β-glucuronidase | 300,000 units/mg | N/A |
*4-NPG: 4-Nitrophenyl-β-D-glucuronide
How are diastereomers of this compound resolved in analytical workflows?
Advanced Research Question
Methodological Answer :
- Chromatography : Use chiral columns (e.g., Chiralpak IG-U) with hexane/isopropanol gradients .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via <sup>1</sup>H-NMR coupling constants (e.g., J = 7–9 Hz for β-configuration) .
- Diastereomer stability : Assess under varying pH and temperature conditions to prevent interconversion during analysis .
How does this compound compare to other Pioglitazone metabolites in excretion studies?
Advanced Research Question
Methodological Answer :
- Solubility : The glucuronide form exhibits 10-fold higher aqueous solubility than non-conjugated metabolites (e.g., Hydroxy Pioglitazone M-IV), enhancing renal clearance .
- Toxicity screening : Compare cytotoxicity in hepatocyte models (e.g., HepG2) using MTT assays. Glucuronides generally show reduced toxicity due to inactivation .
What are the stability considerations for this compound in long-term storage?
Advanced Research Question
Methodological Answer :
- Storage conditions : -80°C in amber vials under nitrogen to prevent photodegradation and hydrolysis .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., Pioglitazone-d4) .
How does isotopic labeling (d4) improve pharmacokinetic studies of Pioglitazone glucuronides?
Advanced Research Question
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
